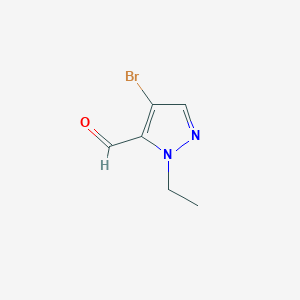

![molecular formula C8H12O3 B3013044 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid CAS No. 2092786-25-7](/img/structure/B3013044.png)

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

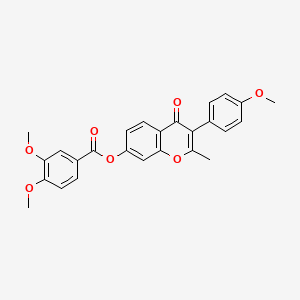

“2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid” is a chemical compound with the CAS Number: 2092786-25-7 . It has a molecular weight of 156.18 . The IUPAC name for this compound is 2-(5-oxaspiro[2.4]heptan-6-yl)acetic acid .

Synthesis Analysis

The synthesis of this compound starts from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile . This is converted with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone . The latter is then cyclized with zinc to form the compound . The conversion of the nitrile to the bis(bromomethyl) compound can be performed in two or three stages .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O3/c9-7(10)3-6-4-8(1-2-8)5-11-6/h6H,1-5H2,(H,9,10) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

The compound is an intermediate product for the production of leukotriene antagonists . The reaction of 6-hydroxy-7,7-dicyclopropyl-5-oxaspiro[2.4]heptan-4-one and (1-formylcyclobutyl)acetic acid with amines may serve as a convenient method for the preparation of 5-(arylamino)tetrahydrofuran-2-ones .Physical And Chemical Properties Analysis

The compound is a liquid at normal temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用

Synthesis and Chemical Reactions

- 6-Hydroxy-7,7-dicyclopropyl-5-oxaspiro[2,4]heptan-4-one and (1-formylcyclobutyl)acetic acid reacted with amines, showing potential in preparing 5-(arylamino)tetrahydrofuran-2-ones. This reaction could be utilized in developing new chemical compounds (Bessmertnykh et al., 1992).

Biological Activity and Drug Development

- Novel compounds synthesized from 5-oxaspiro[2.4]heptan derivatives exhibited potent antibacterial activity against respiratory pathogens, showing promise for treating respiratory tract infections. This demonstrates its potential use in medicinal chemistry and drug development (Odagiri et al., 2013).

Crystal Structure and Material Science

- Research involving the crystal structure of related compounds like mesityl acetic acid 3-mesityl-2-oxo-1-oxaspiro[4,4]non-3-en-4-yl ester provides insights into the physical properties of these compounds. Such studies are crucial in material science for understanding the molecular arrangement and its implications (Zhou et al., 2010).

Advanced Chemical Synthesis Techniques

- The ketoreductase-catalyzed desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative led to access to axially chiral alcohols. This illustrates the role of advanced enzymatic methods in synthesizing stereochemically complex molecules, which is significant in organic synthesis and pharmaceutical research (O'Dowd et al., 2022).

Potential in Organic Chemistry and Drug Synthesis

- The chemical transformations of 3-aminopyrrolidin-2-ones containing spirocyclopropane fragments into azomethines and further into N-substituted 3-aminopyrrolidin-2-ones demonstrate the versatility of these compounds in organic synthesis and potential drug development (Kostyuchenko et al., 2009).

作用機序

Target of Action

It is known that this compound is an intermediate product for the production of leukotriene antagonists . Leukotrienes are lipid mediators involved in inflammatory and allergic responses, suggesting that this compound may interact with enzymes or receptors involved in leukotriene synthesis or signaling.

Biochemical Pathways

The compound is involved in the leukotriene pathway, which plays a crucial role in mediating inflammatory and allergic responses . By acting as an antagonist, it can potentially inhibit the synthesis or activity of leukotrienes, thereby modulating these biochemical pathways.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

特性

IUPAC Name |

2-(5-oxaspiro[2.4]heptan-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)3-6-4-8(1-2-8)5-11-6/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMKVLGQSPSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(OC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

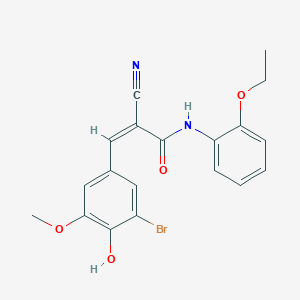

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)

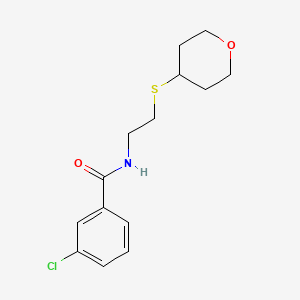

![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)

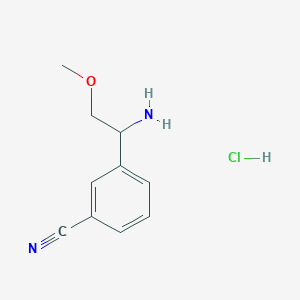

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)